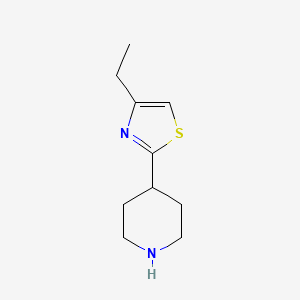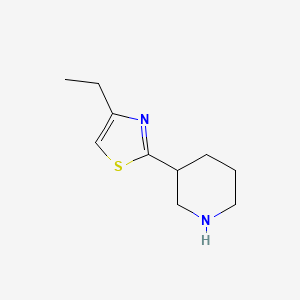
4-(4-Ethyl-1,3-thiazol-2-yl)piperidine
Übersicht
Beschreibung
“4-(4-Ethyl-1,3-thiazol-2-yl)piperidine” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives has been reported in the literature . The solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been analyzed using various spectroscopic techniques. For instance, IR (KBr, cm −1): 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C); 1 H-NMR (CDCl 3)δ: 2.49 (s, 3H, CH 3), 6.70–6.73 (d, 2H, J =\u20098 Hz, Ar–H), 7.99–8.00 (d, 2H, J =\u20098 Hz, Ar–H),8.01–8.03 (d, 2H, J =\u20098 Hz, Ar–H), 8.17–8.19 (d, 2H, J =\u20098 Hz, Ar–H); 13 C-NMR (100 MHz) (DMSO- d 6) δ: 26.2,117.4,125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .
Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazoles have been investigated for their antimicrobial properties. 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine derivatives may exhibit antibacterial, antifungal, or antiviral effects. For instance, sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring. Researchers continue to explore novel thiazole-based compounds as potential agents against infectious diseases .
Antitumor and Cytotoxic Activity
Certain thiazole derivatives demonstrate antitumor and cytotoxic effects. Researchers have synthesized compounds with thiazole moieties and evaluated their impact on various cancer cell lines. These investigations aim to identify potent compounds for cancer therapy. Notably, some thiazole-based molecules exhibit promising effects against prostate cancer cells .
Antioxidant Properties
Thiazoles, including 4-(4-Ethyl-1,3-thiazol-2-yl)piperidine , may possess antioxidant activity. These compounds can scavenge free radicals and protect cells from oxidative damage. Investigating their antioxidant potential contributes to understanding their therapeutic applications .
Neuroprotective Effects
Thiazoles have been explored for their neuroprotective properties. By modulating neurotransmitter systems or reducing oxidative stress, these compounds may offer neuroprotection. Researchers investigate their potential in treating neurodegenerative disorders .
Herbicidal Activity
In addition to their biological effects, thiazoles play a role in herbicidal applications. Researchers have studied thiazole derivatives for their ability to inhibit plant growth. These compounds could serve as eco-friendly herbicides, targeting unwanted vegetation .
Biocides and Fungicides
Thiazoles are parent structures for various biocides and fungicides. Their chemical properties make them effective in controlling pests, pathogens, and fungi. Investigating novel derivatives helps improve agricultural practices and disease management .
Safety and Hazards
Wirkmechanismus
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities . In one study, certain thiazole derivatives demonstrated weak COX-1 inhibitory activity and showed inhibition of albumin denaturation .
Eigenschaften
IUPAC Name |
4-ethyl-2-piperidin-4-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-2-9-7-13-10(12-9)8-3-5-11-6-4-8/h7-8,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCNHWZSBCOUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethyl-1,3-thiazol-2-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-2-[(2-fluorophenyl)methyl]propan-1-ol](/img/structure/B3199931.png)
![3-[(1,3-Thiazol-2-yl)methyl]piperidine](/img/structure/B3199945.png)
![[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanamine](/img/structure/B3199953.png)


![2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B3199990.png)
![4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine](/img/structure/B3200003.png)


![[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B3200022.png)


